molecular formula C16H13ClN4O3S B11931118 17|A-Hsd10-IN-1

17|A-Hsd10-IN-1

Cat. No.: B11931118
M. Wt: 376.8 g/mol
InChI Key: JLNKZAOURVXTHS-UHFFFAOYSA-N
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Description

17β-Hydroxysteroid dehydrogenase type 10 inhibitor, commonly referred to as 17β-HSD10-IN-1, is a compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound is an orally available inhibitor with blood-brain permeability, making it a promising candidate for neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17β-HSD10-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of 17β-HSD10-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

17β-HSD10-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions are various derivatives of 17β-HSD10-IN-1, which are studied for their potential therapeutic effects and biological activity.

Scientific Research Applications

17β-HSD10-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to 17β-HSD10-IN-1 in terms of their structure and function, including:

Uniqueness

What sets 17β-HSD10-IN-1 apart from similar compounds is its high potency, blood-brain permeability, and specific inhibition of 17β-HSD10. These properties make it a particularly promising candidate for the treatment of neurodegenerative diseases, especially Alzheimer’s disease .

Properties

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24)

InChI Key

JLNKZAOURVXTHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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